3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-chloro-5-phenyl-4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-10(13-14-11(15)12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVYAJPRZHFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212925 | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-43-5 | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula: C11H12ClN3
- Molecular Weight: 219.68 g/mol
- CAS Number: 50369-42-1
The structure features a triazole ring substituted with a chlorophenyl group and an isopropyl group, which may contribute to its biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit anticonvulsant properties. For example, related compounds have been tested for their ability to protect against convulsions induced by pentylenetetrazole (PTZ). In these studies, certain triazole derivatives demonstrated significant anticonvulsant activity comparable to diazepam, a standard anticonvulsant drug. The effectiveness was quantified using the effective dose (ED50), with some compounds showing ED50 values as low as 1.4 mg/kg .
Antifungal Activity
A review of fluconazole analogs revealed that triazole compounds often exhibit antifungal properties. While specific data on this compound's antifungal activity is limited, related triazoles have shown varying levels of efficacy against fungal strains. For instance, some triazole derivatives demonstrated lower antifungal efficacy than fluconazole but were still effective against certain fungal pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds related to this compound have been tested against various cancer cell lines. One study reported that triazole derivatives exhibited significant activity against colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that such compounds may inhibit cancer cell proliferation effectively.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Many triazoles function as enzyme inhibitors. For example, they can inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis pathways in fungi and cancer cells.
- Receptor Modulation: Some triazoles may interact with neurotransmitter receptors or other cellular receptors involved in seizure activity or cancer progression.
Case Studies and Research Findings
Scientific Research Applications
Antifungal Activity
3-Chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal pathogens.
Case Study:
A study demonstrated that triazole derivatives exhibit potent activity against Candida albicans and Aspergillus fumigatus. The compound's structural modifications led to enhanced antifungal potency compared to traditional azoles .
Anticancer Properties
Research indicates that triazole compounds can also exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Case Study:
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Fungicides
Due to its antifungal properties, this triazole compound is being explored as a potential fungicide in agriculture. Triazoles are widely used in crop protection for their ability to control fungal diseases.
Case Study:
Field trials have shown that formulations containing this compound effectively reduce the incidence of fungal infections in crops such as wheat and barley. The compound's efficacy was comparable to established fungicides like tebuconazole .
Polymer Additives
The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research has indicated that incorporating this triazole into polyvinyl chloride (PVC) enhances its thermal degradation temperature and improves its mechanical strength. This application is particularly beneficial for producing durable materials for construction and automotive industries .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The pharmacological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Crystallographic and Conformational Analysis
- Isostructural Analogues : Compounds 4 and 5 () exhibit triclinic symmetry (P 1̄) with two independent molecules per asymmetric unit. Their planar conformations are disrupted by perpendicular fluorophenyl groups, suggesting substituent-driven packing differences .
- Electronic Structure : Quantum calculations on oxadiazole-thione derivatives (e.g., HF/6-31G** level) reveal electron delocalization over the triazole ring, a feature likely shared by the target compound .
Preparation Methods
General Synthetic Routes to 1,2,4-Triazoles
1,2,4-Triazoles are typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or thiocarbonyl compounds. Common methods include:
- Dehydrative cyclization of hydrazinecarbothioamides or hydrazides under basic or acidic conditions, leading to the formation of the triazole ring.
- Reactions of hydrazides with isothiocyanates or carbon disulfide to form intermediates that cyclize to triazole-3-thiones, which can be further modified.
These methods often involve stepwise transformations starting from substituted hydrazines or hydrazides, with functional groups introduced either before or after ring closure to achieve the desired substitution pattern.
Preparation of Chlorinated 1,2,4-Triazole Intermediates
A closely related compound, 3-chloromethyl-1,2,4-triazolin-5-one, has been synthesized using advanced methods involving sulfonic acid salts of semicarbazide. This process offers advantages such as higher purity, faster reaction times, and suitability for scale-up:
- The process involves reacting alkyl or aryl sulfonic acid salts of semicarbazide with halides under elevated temperatures.
- The reaction is typically performed in aqueous acidic media (0.5 to 5 N hydrochloric acid or trifluoroacetic acid).
- The product is isolated by concentration, addition of brine (e.g., aqueous sodium chloride), cooling, and filtration to obtain the solid chlorinated triazole intermediate.
This approach could be adapted for the preparation of 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole by selecting appropriate starting materials and reaction conditions.
Proposed Synthetic Strategy for this compound
A plausible synthetic route to this compound involves:
- Step 1: Formation of a substituted hydrazinecarbothioamide or hydrazide bearing the phenyl and isopropyl substituents.
- Step 2: Cyclization under dehydrative or basic conditions to form the 1,2,4-triazole ring.
- Step 3: Introduction of the chlorine atom at the 3-position , potentially via chlorination of a methyl or other suitable precursor group on the triazole ring.
This strategy aligns with known methods for preparing substituted triazole derivatives and chlorinated triazoles.
Data Table: Summary of Preparation Conditions and Yields for Related 1,2,4-Triazole Syntheses
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazinolysis of esters | Hydrazine hydrate, ethanol, reflux | 70-88 | Formation of hydrazides as precursors |
| 2 | Cyclization of hydrazides/thioamides | Basic media (NaOH, KOH), dehydrating agents | 52-86 | Formation of 1,2,4-triazole-3-thiones |
| 3 | Chlorination of triazole intermediates | Halogenating agents in acidic media | Not specified | Chlorination at 3-position via halide substitution |
| 4 | Isolation and purification | Concentration, brine addition, cooling, filtration | High purity | Use of sulfonic acid salts to improve purity and yield |
Q & A
Basic: What are the common synthetic routes for 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and nitriles. A standard method includes reacting 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine, followed by cyclization with acetic anhydride and phosphorus oxychloride under reflux conditions . Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for yield optimization. Microwave-assisted synthesis can reduce reaction time (e.g., 45 minutes at 165°C and 12.2 bar) while maintaining high purity . Yields range from 65% to 87% depending on substituent reactivity and purification methods .
Basic: How is the molecular structure of this compound validated experimentally?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining crystal structures . Spectroscopic techniques include:
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks at m/z 228.07) .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with nucleophilic substitution sites . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes or receptors), with docking scores < -7.0 kcal/mol indicating strong interactions . ADME analysis predicts pharmacokinetic properties, such as bioavailability and LogP values (~2.5–3.5) .
Advanced: How do substituent variations affect biological activity, and what methodological approaches assess this?
Substituents at the 3- and 5-positions significantly modulate bioactivity:
- Chlorine atoms : Enhance antimicrobial activity (MIC: 4–16 µg/mL against S. aureus) via increased lipophilicity .
- Aromatic rings : Improve antioxidant activity (e.g., IC₅₀: 12–25 µM in DPPH assays) by stabilizing radical intermediates .
Structure-activity relationships (SAR) are evaluated through systematic substitution (e.g., replacing chlorine with methyl or thiol groups) and in vitro screening. High-throughput assays (96-well plates) and dose-response curves (EC₅₀ calculations) quantify potency .
Data Contradiction: How to resolve discrepancies in reported reaction yields when varying solvents or catalysts?
Contradictions in yields (e.g., 65% vs. 87% for similar routes) often stem from solvent polarity, catalyst loading, or impurities. Methodological approaches include:
- Design of Experiments (DOE) : Identifies critical factors (e.g., solvent dielectric constant, temperature gradients) .
- Error Analysis : Statistical tools (e.g., ANOVA) assess reproducibility, with standard deviations >5% indicating procedural inconsistencies .
- Purification Protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can alter final yields .
Advanced: What mechanistic pathways govern nucleophilic substitution reactions at the triazole ring?
The chlorine atom at the 3-position undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the triazole ring. For example:
- Amination : Reacting with NH₃/EtOH at 60°C replaces Cl with NH₂, confirmed by loss of Cl signals in NMR .
- Thiol Substitution : Using NaSH in DMF forms thiol derivatives (S-C bond at δ 3.5–4.0 ppm in ¹H NMR) .
Kinetic studies (e.g., monitoring via HPLC) reveal pseudo-first-order kinetics with rate constants k ≈ 0.05–0.1 min⁻¹ .
Basic: What in vitro assays evaluate the compound’s bioactivity?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive/negative bacteria .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀: 15–30 µM) and FRAP (ferric reducing power) quantify free radical neutralization .
- Cytotoxicity : MTT assays (IC₅₀: 20–50 µM in cancer cell lines) assess anticancer potential .
Advanced: How are crystallographic data validated to ensure structural accuracy?
The ORTEP-III program visualizes thermal ellipsoids and validates bond lengths/angles against expected values (e.g., C-Cl: 1.72–1.76 Å) . PLATON checks for twinning, disorder, and voids, while SHELXL refines R₁ values to <0.05 for high-resolution data . Discrepancies in reported structures (e.g., torsion angles ±5°) are resolved via Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
